2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(2-cyclohexylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-8-9-21-18(11-16)24-17-7-4-10-22(14-17)19(23)12-15-5-2-1-3-6-15/h8-9,11,15,17H,1-7,10,12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJXMONBJKCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used as key synthetic fragments for designing drugs.
Mode of Action
For example, some piperidine derivatives have been designed as inhibitors for certain kinases. The compound’s interaction with its targets often results in changes at the molecular level, which can lead to observable effects at the cellular or organismal level.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications. They can affect various biochemical pathways depending on their specific structures and targets.
Biological Activity
The compound 2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 295.4 g/mol. The structure features a piperidine ring substituted with a cyclohexylacetyl group and an isonicotinonitrile moiety, which is critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, particularly against respiratory syncytial virus (RSV). The mechanism often involves blocking viral fusion processes, which are essential for viral entry into host cells .
- Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection by inhibiting certain pathways involved in neurodegenerative diseases. These include the inhibition of neuroinflammatory responses and the modulation of neurotransmitter systems .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Effect | Study Reference |
|---|---|---|
| Antiviral | Inhibition of RSV replication | |
| Neuroprotection | Reduction in neuroinflammation | |
| Anti-inflammatory | Decreased cytokine production |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Efficacy Against RSV : In vitro studies demonstrated that analogs of the compound significantly reduced RSV titers in infected cell cultures, suggesting a potent antiviral effect that warrants further investigation in vivo.
- Neuroprotective Studies : A study published in Psychoneuroendocrinology highlighted the neuroprotective potential of similar piperidine derivatives in models of Alzheimer's disease, showing improvements in cognitive function and reductions in amyloid-beta plaque formation .
- Inflammation Models : Research conducted on animal models of arthritis indicated that administration of related compounds led to reduced joint swelling and pain, attributed to their anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several GPCR-targeting agents documented in pharmacological research. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Cyclohexyl vs. Aromatic Substituents : The cyclohexylacetyl group in the target compound increases lipophilicity compared to SR140333’s dichlorophenyl and isopropoxyphenyl groups. This may improve membrane permeability but reduce solubility, a trade-off observed in GR100679’s peptide-cyclohexyl hybrid .
- Isonicotinonitrile vs.
Pharmacological and Selectivity Trends
- Receptor Affinity: While SR140333 and LY303870 show nanomolar NK1 affinity (Ki < 5 nM), the target compound’s lack of charged or bulky aromatic systems (e.g., dichlorophenyl in SR140333) may lower potency but improve selectivity over related receptors (e.g., NK3) .
- Metabolic Stability: The cyclohexyl group may confer resistance to oxidative metabolism compared to CP99994’s methoxybenzylamino group, which is susceptible to demethylation.
Pharmacokinetic Considerations
- Bioavailability : Smaller molecular weight (~400–450 Da) and absence of peptide bonds (unlike GR100679) suggest moderate oral absorption, though high lipophilicity may limit aqueous solubility.
- CNS Penetration : The cyclohexyl group and compact structure could enhance blood-brain barrier permeability relative to larger analogs like MEN11420 (nepadutant), a cyclopeptide with poor CNS uptake .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile, and how can reaction parameters be optimized?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a piperidine derivative (e.g., 1-(2-cyclohexylacetyl)piperidin-3-ol) and a halogenated isonicotinonitrile. Evidence from analogous syntheses (e.g., coupling of alcohols with halogenated pyridines under basic conditions) suggests using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to optimize yield and minimize side reactions . Reaction monitoring via TLC or HPLC is critical for intermediate purification.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions on the piperidine and pyridine rings. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays). For example, in related nitrile-containing compounds, NMR chemical shifts for nitrile groups typically appear at ~110–120 ppm in ¹³C spectra .
Q. What preliminary bioactivity assays are recommended to screen this compound’s pharmacological potential?
- Methodology : Conduct in vitro kinase inhibition assays (e.g., EGFR or HER2) using recombinant enzymes. Use 96-well plates with ATP-concentration-dependent luminescence or fluorescence readouts. Pre-incubate the compound (10 nM–100 µM) with the enzyme and substrate, then measure IC₅₀ values. Include positive controls (e.g., Gefitinib for EGFR) and validate results with dose-response curves .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?
- Methodology : Synthesize analogs with modifications to the cyclohexylacetyl group, piperidine oxygen linker, or isonicotinonitrile moiety. Test each analog in kinase assays to identify critical pharmacophores. For example, replacing the cyclohexyl group with a smaller alkyl chain could reduce steric hindrance, improving binding affinity. Computational docking (e.g., AutoDock Vina) against kinase crystal structures (e.g., PDB: 1M17 for EGFR) can predict binding modes and guide synthetic priorities .
Q. What strategies resolve discrepancies in bioactivity data across different assay conditions (e.g., buffer pH, co-solvents)?
- Methodology : Perform assay condition robustness testing. For instance, if activity varies with DMSO concentration (common solvent), test ≤1% v/v to avoid protein denaturation. Use statistical tools (e.g., ANOVA) to assess variability sources. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity) .
Q. How can molecular dynamics (MD) simulations complement experimental data to study this compound’s target engagement?
- Methodology : Run MD simulations (e.g., GROMACS) to analyze ligand-protein complex stability over 100–200 ns. Monitor hydrogen bonding, hydrophobic interactions, and binding free energy (MM-PBSA calculations). Compare simulations with mutagenesis data (e.g., alanine scanning of kinase active sites) to validate key residues for binding .
Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?
- Methodology : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For scale-up, consider continuous-flow chromatography or membrane-based separation technologies to enhance throughput and reduce solvent waste .
Data Contradiction and Validation
Q. How should researchers address inconsistent cytotoxicity results between cell-based and enzymatic assays?
- Methodology : Investigate off-target effects using proteome-wide profiling (e.g., kinome-wide screening) or assess cell membrane permeability via logP measurements. Validate cytotoxicity mechanisms with apoptosis assays (e.g., Annexin V staining) and compare with enzymatic IC₅₀ values to distinguish target-specific vs. nonspecific effects .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide the study of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
